1-benzyl-4,5-dichloro-2-methyl-1H-imidazole
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Overview
Description
1-benzyl-4,5-dichloro-2-methyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-4,5-dichloro-2-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2,4-dichlorobenzyl chloride under basic conditions to form the intermediate 1-benzyl-4,5-dichloroimidazole. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4,5-dichloro-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The dichloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation and Reduction: Products include imidazole N-oxides and dechlorinated imidazoles, respectively.
Scientific Research Applications
1-benzyl-4,5-dichloro-2-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4,5-dichloro-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-methyl-1H-imidazole: Lacks the dichloro substituents, resulting in different chemical reactivity and biological activity.
4,5-dichloro-1H-imidazole: Lacks the benzyl and methyl groups, leading to distinct properties and applications.
1-benzyl-4-hydroxy-2-methyl-1H-imidazole:
Uniqueness
1-benzyl-4,5-dichloro-2-methyl-1H-imidazole is unique due to the presence of both dichloro and methyl substituents on the imidazole ring. These substituents confer specific chemical properties, such as increased lipophilicity and potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4,5-dichloro-2-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-8-14-10(12)11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNCBDYKAQQTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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